n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine
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Overview
Description
n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine is a synthetic organic compound that features both isoxazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its heterocyclic rings are often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may interact with various biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different substituents.
N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine: A thiophene derivative with a different amine group.
Uniqueness
n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine is unique due to its specific combination of isoxazole and thiophene rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2OS |
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Molecular Weight |
236.34 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H16N2OS/c1-8-11(10(3)15-14-8)7-13-9(2)12-5-4-6-16-12/h4-6,9,13H,7H2,1-3H3 |
InChI Key |
IBJJDFDJJJDWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(C)C2=CC=CS2 |
Origin of Product |
United States |
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